1,2-Dibromohexane

Electrochemistry Organohalide Reduction Synthetic Methodology

1,2-Dibromohexane (CAS 624-20-4) is a vicinal dibromoalkane with the molecular formula C6H12Br2. As a liquid halogenated hydrocarbon, it exhibits a density of 1.577 g/mL at 25°C and a boiling point of 89-90°C at 18 mmHg, with a refractive index of n20/D 1.503.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 624-20-4
Cat. No. B1595260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromohexane
CAS624-20-4
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCCCCC(CBr)Br
InChIInChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3
InChIKeyNUUUANNAZVEWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromohexane (CAS 624-20-4): Technical Baseline and Procurement Specifications


1,2-Dibromohexane (CAS 624-20-4) is a vicinal dibromoalkane with the molecular formula C6H12Br2 [1]. As a liquid halogenated hydrocarbon, it exhibits a density of 1.577 g/mL at 25°C and a boiling point of 89-90°C at 18 mmHg, with a refractive index of n20/D 1.503 [2]. The compound's two bromine atoms on adjacent carbons (a 1,2-relationship) define its core reactivity profile, distinguishing it from its terminally brominated counterpart, 1,6-dibromohexane, and from its shorter-chain 1,2-dibromoalkane homologs [3]. This structural specificity is critical for applications where the vicinal bromine arrangement dictates reaction mechanisms and product outcomes, making it a targeted selection rather than a commodity halogenated alkane.

Procurement Alert: Why 1,2-Dibromohexane Is Not a Direct Substitute for Other Dibromoalkanes


The procurement of a dibromoalkane cannot be reduced to a simple molecular formula check. The position of bromine atoms on the carbon backbone fundamentally dictates electrochemical reactivity, synthetic utility, and reaction outcome. A direct comparison between the vicinal 1,2-dibromohexane and the terminally brominated 1,6-dibromohexane reveals a stark contrast in reduction potential (−0.33 V vs −1.00 V) and product selectivity [1]. Similarly, homologous 1,2-dibromoalkanes with shorter chains exhibit distinct physical properties and reactivity patterns that preclude generic interchange [2]. These differences are not marginal; they determine whether a synthetic pathway yields a single, predictable product or a complex, low-yield mixture. Therefore, substituting one for another without a rigorous, evidence-based understanding of the specific mechanistic requirements of the intended application introduces significant risk of failed syntheses and wasted resources.

Quantitative Differentiation Guide for 1,2-Dibromohexane (624-20-4) vs. Analogs


Electrochemical Reduction: Significantly Less Negative Reduction Potential than 1,6-Dibromohexane

The vicinal bromine arrangement in 1,2-dibromohexane results in a dramatically different electrochemical reduction profile compared to its terminally brominated analog, 1,6-dibromohexane. Cyclic voltammetry studies using a silver cathode in DMF with TMAP as the supporting electrolyte reveal that 1,2-dibromohexane reduces at a cathodic peak potential (Epc) of −0.33 V, whereas 1,6-dibromohexane requires a much more negative potential of −1.00 V [1]. This 0.67 V difference indicates a substantially easier, less energy-intensive reduction process for the vicinal compound.

Electrochemistry Organohalide Reduction Synthetic Methodology

Electrochemical Product Selectivity: Exclusive 1-Hexene Formation vs. Complex Mixture from 1,6-Dibromohexane

Beyond the reduction potential, the product outcome of controlled-potential electrolysis highlights a key differentiator. The reduction of 1,2-dibromohexane under the same conditions yields 1-hexene as the sole detectable product. In stark contrast, reduction of 1,6-dibromohexane produces a complex mixture consisting of 1-hexene (21%), n-hexane (37%), 1,5-hexadiene (22%), 5-hexen-1-ol (9%), and a trace of n-dodecane [1]. The exclusive formation of a single alkene from the 1,2-isomer simplifies product isolation and eliminates the need for costly chromatographic separations.

Electrosynthesis Product Selectivity Green Chemistry

Silver Triflate Reaction Stability: Unique Stability of Lower α,ω-Dibromoalkanes (Including 1,2-Dibromohexane) Compared to Higher Homologs

In reactions with silver triflate (AgOTf), a key reagent for introducing the triflate leaving group, the carbon chain length dictates reaction stability. Lower α,ω-dibromoalkanes, specifically those from 1,2-dibromoethane through 1,4-dibromobutane, exhibit unique reaction stability and product selectivity. They resist undesirable polymerization in CCl4 and rearrangement to secondary triflate products, issues that plague higher homologs (greater than 1,4-dibromobutane) and primary monobromoalkanes [1]. While 1,2-dibromohexane is a higher homolog and thus subject to these stability challenges, this class-level data delineates a critical procurement boundary: the stability advantage is confined to lower chain lengths.

Organometallic Synthesis Reaction Stability Triflate Chemistry

Physical Property Differentiation: Density and Boiling Point vs. Shorter-Chain 1,2-Dibromoalkanes

The physical properties of 1,2-dibromohexane differentiate it from its shorter-chain homologs, 1,2-dibromoethane and 1,2-dibromopropane. The target compound exhibits a significantly lower density of 1.577 g/mL compared to 1,2-dibromoethane (2.18 g/mL) and 1,2-dibromopropane (1.937 g/mL) [1][2]. Its boiling point of 89-90°C at 18 mmHg is also notably lower than that of 1,2-dibromopropane (140-142°C) but higher than that of 1,2-dibromoethane (131-132°C) at atmospheric pressure. The longer carbon chain of 1,2-dibromohexane influences its solubility and phase behavior, making it a more lipophilic and less dense alternative.

Physicochemical Properties Process Engineering Solvent Selection

Grignard Reagent Formation: Inability to Form Stable Di-Grignard Reagents

1,2-Dibromohexane, as a 1,2-dihalide, is fundamentally incapable of forming stable di-Grignard reagents. The proximity of the two bromine atoms on adjacent carbons leads to rapid elimination of magnesium bromide and the formation of an alkene upon reaction with magnesium metal . This contrasts with α,ω-dibromoalkanes like 1,6-dibromohexane, which can, under controlled conditions, form bis-Grignard reagents useful for chain extension and polymerization. This class-level limitation is a critical determinant in synthetic planning: 1,2-dibromohexane cannot be used as a bifunctional nucleophile via a di-Grignard pathway.

Organometallic Chemistry Grignard Reactions Synthetic Limitations

Reaction with Sodium: Exclusive Formation of 1-Hexene

The reaction of 1,2-dibromohexane with one equivalent of sodium in dry ether provides a clean and predictable pathway to 1-hexene via dehalogenation. Unlike the Wurtz coupling observed with 1,6-dibromohexane and excess sodium, which yields dimeric products, the vicinal 1,2-isomer exclusively undergoes β-elimination to form the terminal alkene, hex-1-ene [1]. This reaction outcome is a direct consequence of the 1,2-relationship of the bromine atoms and is not observed with terminally brominated analogs.

Dehalogenation Alkene Synthesis Wurtz-type Reactions

Validated Application Scenarios for 1,2-Dibromohexane Based on Differentiated Evidence


Electrochemical Synthesis of 1-Hexene with High Selectivity

Researchers aiming to produce 1-hexene via electrochemical dehalogenation should specifically procure 1,2-dibromohexane. As demonstrated in controlled-potential electrolysis studies at silver cathodes in DMF, 1,2-dibromohexane reduces at −0.33 V (vs. SCE) to yield 1-hexene as the sole detectable product [1]. This contrasts sharply with the reduction of 1,6-dibromohexane, which requires a more negative potential (−1.00 V) and produces a complex mixture of six different compounds [1]. Using the 1,2-isomer eliminates the need for complex product separation, reduces energy consumption, and ensures a predictable, high-purity output. This makes it the preferred choice for fundamental studies of vicinal dihalide reduction and for applications requiring a reliable source of 1-hexene.

Controlled Synthesis of Polymeric Materials via Crosslinking or Elimination

For polymer scientists, 1,2-dibromohexane serves a dual and distinct role not fulfilled by its 1,6-isomer. In crosslinking applications, its two reactive bromine atoms on adjacent carbons provide a different crosslink architecture and chain flexibility compared to the extended spacer of 1,6-dibromohexane [1]. More importantly, its inherent instability with certain reagents (e.g., silver triflate) and its propensity for elimination over substitution (e.g., in Grignard attempts) make it a valuable tool for triggering specific polymerization events or for in-situ generation of 1-hexene as a monomer or reactive species [2]. Researchers should select 1,2-dibromohexane when a more compact crosslink or an elimination-prone handle is desired, whereas 1,6-dibromohexane would be chosen for chain extension.

Precursor for the Clean Chemical Generation of 1-Hexene

Synthetic chemists requiring a method to generate 1-hexene cleanly and stoichiometrically under mild, non-electrochemical conditions should consider 1,2-dibromohexane. Its reaction with one equivalent of sodium metal in dry ether provides a direct, high-yielding route to hex-1-ene via dehalogenation, avoiding the complex mixtures that arise from Wurtz coupling with terminal dibromides [1]. This reaction is a classic, predictable transformation of vicinal dibromides and is well-suited for laboratory-scale synthesis of this terminal alkene. This application differentiates 1,2-dibromohexane from its 1,6-isomer, which under the same conditions would yield primarily dimeric or polymeric products.

Investigating Vicinal Dihalide vs. Terminal Dihalide Reaction Mechanisms

For mechanistic investigations in physical organic chemistry and electrochemistry, 1,2-dibromohexane is an essential comparator to its terminally brominated isomer, 1,6-dibromohexane. The quantitative data on reduction potential (−0.33 V vs. −1.00 V) and product distribution (exclusive 1-hexene vs. a complex mixture) provide a clear, measurable distinction between concerted and carbanion-mediated reduction pathways [1]. Procurement of both compounds is necessary for controlled studies that aim to elucidate the role of bromine-atom proximity on electron transfer kinetics and subsequent bond cleavage events. This makes 1,2-dibromohexane a critical research tool for exploring fundamental aspects of organohalide reactivity.

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